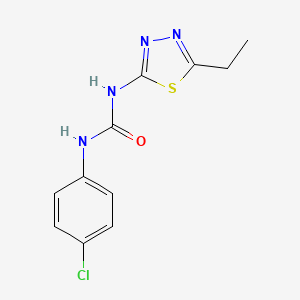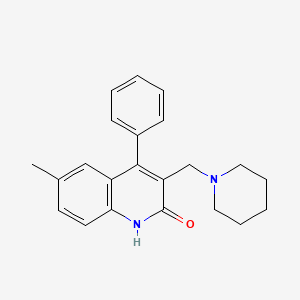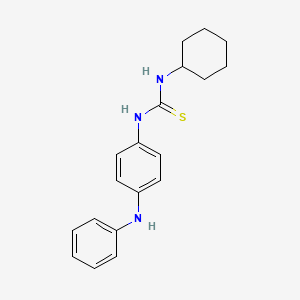![molecular formula C12H10BrN3O2 B5780106 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide](/img/structure/B5780106.png)
5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide, also known as BPEF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that play a role in cell growth and survival. In cancer cells, 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has been shown to induce apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR pathway. In the brain, 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has been found to reduce oxidative stress and inflammation by activating the Nrf2/HO-1 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has been found to have various biochemical and physiological effects in different cell types. In cancer cells, 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has been shown to inhibit cell growth and induce apoptosis. In the brain, 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has been found to reduce oxidative stress and inflammation. Additionally, 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has exhibited antimicrobial activity against a range of bacterial strains.
実験室実験の利点と制限
One advantage of using 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide in lab experiments is its potential to inhibit cancer cell growth and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, its neuroprotective effects and antimicrobial activity make it a versatile compound for various research applications. However, one limitation of using 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide. One area of interest is its potential as a cancer treatment, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanisms underlying its neuroprotective and antimicrobial effects. Finally, studies on the pharmacokinetics and toxicity of 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide are needed to determine its potential as a therapeutic agent.
合成法
The synthesis of 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide involves the reaction of 5-bromo-2-furoic acid hydrazide with 3-pyridinecarboxaldehyde in the presence of acetic acid. The resulting product is a yellow solid that can be purified through recrystallization.
科学的研究の応用
5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has been studied for its potential applications in various fields, including cancer treatment, neuroprotection, and antimicrobial activity. In cancer research, 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has exhibited antimicrobial activity against a range of bacterial strains.
特性
IUPAC Name |
5-bromo-N-[(E)-1-pyridin-3-ylethylideneamino]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2/c1-8(9-3-2-6-14-7-9)15-16-12(17)10-4-5-11(13)18-10/h2-7H,1H3,(H,16,17)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTPJYLYBJGSRP-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(O1)Br)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(O1)Br)/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N'-[(1E)-1-(pyridin-3-yl)ethylidene]furan-2-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[(anilinocarbonothioyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5780047.png)

![N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5780069.png)
![2-methyl-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5780085.png)
![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5780093.png)
![N-1,3-benzodioxol-5-yl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5780094.png)

![benzyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5780111.png)
![4-bromo-N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5780119.png)
![N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5780121.png)

